2-(4-Ethylphenyl)cyclopentan-1-ol
Overview
Description
2-(4-Ethylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzene.
Grignard Reaction: A Grignard reagent is prepared from 4-ethylbromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)cyclopentanone.
Reduction: 2-(4-Ethylphenyl)cyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic phenyl group can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
2-(4-Ethylphenyl)cyclopentan-1-ol can be compared with other cyclopentanol derivatives and phenyl-substituted compounds:
Cyclopentanol: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylcyclopentanol: Similar structure but without the ethyl substitution, leading to variations in reactivity and applications.
4-Ethylphenol: Contains the ethylphenyl group but lacks the cyclopentane ring, affecting its overall properties and uses.
The unique combination of the cyclopentane ring and the 4-ethylphenyl group in this compound provides distinct chemical and biological characteristics that make it valuable for various applications.
Properties
IUPAC Name |
2-(4-ethylphenyl)cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRPCKFRKQVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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